tert-butyl 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate

Description

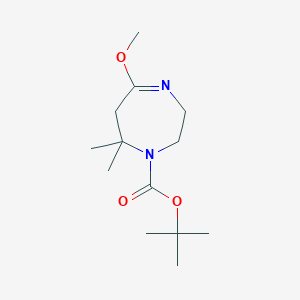

tert-Butyl 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate is a bicyclic compound featuring a seven-membered 1,4-diazepine ring with a tert-butyl carbamate protecting group, a methoxy substituent at position 5, and geminal dimethyl groups at position 6. This structure combines steric bulk (tert-butyl and dimethyl groups) with electron-donating (methoxy) and electron-withdrawing (carbamate) moieties, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

tert-butyl 5-methoxy-7,7-dimethyl-3,6-dihydro-2H-1,4-diazepine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-7-14-10(17-6)9-13(15,4)5/h7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQQJJHYMDTLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NCCN1C(=O)OC(C)(C)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{14}H_{22}N_{2}O_{3}

- Molecular Weight : 270.34 g/mol

- CAS Number : 2094568-66-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence GABAergic activity, potentially serving as a therapeutic agent for anxiety and depression.

- Anti-inflammatory Effects : In vitro assays have indicated that tert-butyl 5-methoxy-7,7-dimethyl derivatives can reduce pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various diazepine derivatives, including this compound. The results demonstrated:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Candida albicans | 12 | 100 |

These findings indicate moderate antimicrobial efficacy against Gram-positive bacteria and fungi.

Cytotoxicity Studies

Cytotoxic effects were assessed using human cancer cell lines. The compound exhibited selective cytotoxicity with an IC50 value of approximately 30 µM against HeLa cells. This suggests potential as an anticancer agent.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of the compound in a mouse model of neurodegeneration. The results showed that administration significantly improved cognitive function and reduced neuronal apoptosis.

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving inflammatory bowel disease models, the compound demonstrated a reduction in disease severity scores and histological damage when compared to untreated controls.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparison Points

Steric and Electronic Effects: The target compound’s geminal dimethyl groups at position 7 likely increase ring rigidity compared to monomethyl analogs (e.g., 7R-methyl in ). The tosyl group in Compound 30 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Protecting Groups: tert-Butyl carbamate (common in the target and Compound 30) improves solubility in organic solvents and stability during synthesis compared to unprotected amines . Cyano groups (in dinitrile precursors) enhance electrophilicity but reduce stability under basic conditions .

Synthetic Yields :

- Pyrido[2,3-d]pyrimidine derivatives () show variable yields (27.7–57.8%), influenced by aryl substituent steric bulk. The target compound’s tert-butyl group may similarly improve yield by mitigating side reactions .

Biological Relevance: Amino and cyano substituents in pyrido[2,3-d]pyrimidines correlate with bioactivity (e.g., kinase inhibition), suggesting the target compound’s methoxy group could modulate binding affinity .

Research Findings

Spectroscopic Trends :

Reactivity :

- Tosyl groups (Compound 30) facilitate nucleophilic substitution, whereas methoxy groups in the target compound may direct electrophilic aromatic substitution .

- Dihydro/diazepine saturation () impacts conjugation and redox behavior, with tetrahydro forms (target) being less planar than dihydro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.